5-(4-Chlorophenyl)-4-(4-(2-phenoxyethyl)piperazin-1-yl)thieno[2,3-d]pyrimidine
Description
This thieno[2,3-d]pyrimidine derivative features a 4-chlorophenyl group at position 5 and a 4-(2-phenoxyethyl)piperazinyl moiety at position 2. The compound’s structure combines a rigid thienopyrimidine core with a flexible piperazine side chain, enabling diverse pharmacological interactions. The phenoxyethyl group introduces an ether linkage, enhancing solubility compared to purely aromatic substituents, while the chlorophenyl group contributes to hydrophobic interactions in biological systems .
Properties
IUPAC Name |
5-(4-chlorophenyl)-4-[4-(2-phenoxyethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4OS/c25-19-8-6-18(7-9-19)21-16-31-24-22(21)23(26-17-27-24)29-12-10-28(11-13-29)14-15-30-20-4-2-1-3-5-20/h1-9,16-17H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMWVBRCNBFKLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=CC=C2)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-4-(4-(2-phenoxyethyl)piperazin-1-yl)thieno[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The resulting thieno[2,3-d]pyrimidine intermediate is then further functionalized to introduce the 4-chlorophenyl and phenoxyethyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-4-(4-(2-phenoxyethyl)piperazin-1-yl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
5-(4-Chlorophenyl)-4-(4-(2-phenoxyethyl)piperazin-1-yl)thieno[2,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-4-(4-(2-phenoxyethyl)piperazin-1-yl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The thieno[2,3-d]pyrimidine core is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Comparison with Structural Analogues
Modifications on the Piperazine Ring
Compound 1 : 5-(4-Chlorophenyl)-4-{4-[(2-Chlorophenyl)(Phenyl)Methyl]-1-Piperazinyl}thieno[2,3-d]pyrimidine
- Substituent: A bulky (2-chlorophenyl)(phenyl)methyl group replaces the phenoxyethyl chain.
- Impact : The dichlorinated aromatic group increases lipophilicity (XLogP3 ≈ 6.5) and may enhance binding to hydrophobic pockets. However, steric hindrance could reduce bioavailability .
Compound 2 : 5-(4-Chlorophenyl)-4-(2,4-Dichlorophenoxy)thieno[2,3-d]pyrimidine
- Substituent: Piperazine is absent; a 2,4-dichlorophenoxy group is directly attached.
- Impact: The lack of a piperazine ring reduces basicity, while the dichlorophenoxy group increases molecular weight (407.7 g/mol) and lipophilicity (XLogP3 ≈ 5.8). This may limit aqueous solubility .
Compound 3 : 5-(4-Chlorophenyl)-4-[4-(3-Methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine
Core Modifications and Hybrid Structures
Compound 4 : 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-Fluorophenyl)-6-Methylthieno[2,3-d]pyrimidine
- Substituents : 4-Fluorophenyl at position 5 and 3,4-dichlorophenyl on piperazine.
- Impact : Fluorine improves metabolic stability via bioisosteric effects, while dichlorophenyl enhances halogen bonding. The methyl group at position 6 may restrict rotational freedom, improving target selectivity .
Compound 5 : 5-(3,4-Dimethylphenyl)-4-(4-Phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine
- Substituents : 3,4-Dimethylphenyl on the core and phenyl on piperazine.
- The phenyl-piperazine moiety facilitates π-π stacking in binding sites .
Pharmacological Activity Insights
- Anticancer Activity : Derivatives with 4-chlorophenyl groups (e.g., compound 19b in ) exhibit superior cytotoxicity, surpassing doxorubicin in some cases. The chlorophenyl moiety likely enhances DNA intercalation or kinase inhibition .
- Antibacterial Activity : Compounds with sulfonamide or triazole substituents (e.g., compound 4b in ) show broad-spectrum activity against Gram-positive and Gram-negative bacteria, attributed to disrupted bacterial membrane synthesis .
Key Observations :
- The target compound’s phenoxyethyl group provides moderate lipophilicity (XLogP3 = 5.1) and flexibility (5 rotatable bonds), favoring membrane permeability and oral bioavailability.
Biological Activity
5-(4-Chlorophenyl)-4-(4-(2-phenoxyethyl)piperazin-1-yl)thieno[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The molecular formula is , and it falls under the category of thieno[2,3-d]pyrimidine derivatives.
Antitumor Activity
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant antitumor properties. A study conducted by Guo et al. (2025) synthesized various derivatives and assessed their cytotoxic effects against several cancer cell lines. The results showed that compounds with electron-withdrawing groups, such as the chlorophenyl moiety in our compound, demonstrated enhanced cytotoxicity against MDA-MB-231 breast cancer cells with an IC50 value as low as 27.6 μM .
Antimicrobial Activity
Thieno[2,3-d]pyrimidine derivatives have also been evaluated for their antimicrobial properties. In vitro studies revealed that these compounds possess broad-spectrum activity against various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various studies. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This activity suggests its potential use in treating inflammatory diseases .
The biological activities of this compound are attributed to its ability to interact with specific molecular targets:
- Inhibition of Kinases : Some derivatives have been found to inhibit kinases involved in cancer cell proliferation.
- Modulation of Receptors : The piperazine moiety may interact with neurotransmitter receptors, providing a basis for neuropharmacological effects.
- DNA Interaction : The thieno[2,3-d]pyrimidine core can intercalate into DNA, disrupting replication and transcription processes .
Case Studies
Several case studies highlight the efficacy of thieno[2,3-d]pyrimidine derivatives:
- Case Study 1 : A derivative was tested against non-small cell lung cancer (NSCLC) and exhibited an inhibition rate ranging from 43% to 87%, demonstrating significant potential for targeted therapies .
- Case Study 2 : Another study focused on the synthesis of a series of thieno[2,3-d]pyrimidine derivatives that showed promising results in reducing tumor growth in vivo models .
Summary Table of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antitumor | IC50 = 27.6 μM | Guo et al., 2025 |
| Antimicrobial | Broad-spectrum | Guo et al., 2025 |
| Anti-inflammatory | Significant reduction | Guo et al., 2025 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
